molecular formula C16H19N5O B2882757 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034373-73-2

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2882757
CAS No.: 2034373-73-2
M. Wt: 297.362
InChI Key: CWSOCISAJHBQCP-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.362. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives have been synthesized and characterized, indicating their potential in various applications, including as synthetic cannabinoids. These studies highlight the bioisosteric replacement strategies, synthesis routes, and analytical characterization, which are crucial for understanding the properties and potential uses of related compounds (McLaughlin et al., 2016).

Metabolic Studies

  • The in vitro metabolism of synthetic cannabinoids, including pyrazole-containing derivatives, has been explored. These studies reveal the metabolic patterns and potential targets for urine analysis, providing insight into the pharmacokinetics of such compounds (Franz et al., 2017).

Biological Evaluation

  • Pyrazol derivatives have been evaluated for their biological activities, such as inhibition against Aurora kinases, indicating potential therapeutic applications in cancer treatment (Wang et al., 2018).

Antimicrobial and Antitumor Activities

  • Studies on enaminones and pyrazole derivatives have reported their use as building blocks for synthesizing compounds with antimicrobial and antitumor activities, showcasing the versatility of these compounds in drug discovery (Riyadh, 2011).

Structural and Crystallographic Studies

  • The structural and energetic analysis of molecular assemblies involving pyrazinamide and related compounds with dihydroxybenzoic acids has been conducted. These studies contribute to the understanding of molecular recognition and interaction networks, which are essential for the design of new materials and pharmaceuticals (Jarzembska et al., 2017).

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-21-13(9-14(20-21)15-11-17-7-8-18-15)10-19-16(22)12-5-3-2-4-6-12/h2-3,7-9,11-12H,4-6,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSOCISAJHBQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.